spiro[5.5]undec-3-en-2-one
Description
Properties
CAS No. |
66868-93-7 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
spiro[5.5]undec-2-en-4-one |
InChI |
InChI=1S/C11H16O/c12-10-5-4-8-11(9-10)6-2-1-3-7-11/h4-5H,1-3,6-9H2 |
InChI Key |
OOCQAZITDZDUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC=CC(=O)C2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 5.5 Undec 3 En 2 One and Its Analogues
Retrosynthetic Analysis Strategies for the Spiro[5.5]undec-3-en-2-one Scaffold
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. publish.csiro.aulkouniv.ac.in This approach is instrumental in devising synthetic routes for complex molecules like this compound.
Disconnection Approaches for the Spirocenter
The central challenge in synthesizing spiro[5.5]undecane systems lies in the construction of the spirocenter, a quaternary carbon atom shared by two rings. nih.govpsu.edu A common retrosynthetic strategy involves disconnecting the bonds at the spirocyclic junction. This can be conceptualized in several ways:
Intramolecular Cyclization: One approach is to disconnect one of the rings from the spirocenter, leading to a monocyclic precursor with a side chain that can be cyclized. For instance, a disconnection of the bond between the spirocarbon and a carbon in the second ring would lead to a cyclohexanone (B45756) derivative with a pendant chain capable of forming the second ring through an intramolecular reaction. researchgate.net
Intermolecular [n+m] Cycloaddition: Another powerful strategy involves envisioning the spirocycle as the product of a cycloaddition reaction. For the spiro[5.5]undecane framework, a [6+5] or a [5+6] cycloaddition is not synthetically common. Instead, a more practical approach is to form one of the rings first and then construct the second ring onto it, often involving a cycloaddition to a pre-existing exocyclic double bond. nih.govmdpi.com
A key consideration in these disconnections is the thermodynamic stability of the resulting spiroketal. In many cases, natural products possess the thermodynamically favored configuration at the spirocenter, which can be an advantage during synthesis as ring closure can be driven by equilibrium conditions. psu.edumdpi.com
Strategies for Constructing the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone is a crucial functional group in this compound. Its synthesis can be approached through several retrosynthetic disconnections.
A common strategy is to disconnect the carbon-carbon double bond, which points to an aldol-type condensation reaction. This involves retrosynthetically breaking the bond between the α- and β-carbons, leading to a diketone or a keto-aldehyde precursor. The subsequent dehydration of the resulting β-hydroxy ketone would then form the enone system. libretexts.orgopenstax.org
Alternatively, the α,β-unsaturated ketone can be formed from the corresponding saturated ketone through an oxidation reaction, such as dehydrogenation. Another approach involves the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, which can be a versatile method for introducing substituents at the β-position. libretexts.orgopenstax.org More modern methods include palladium-catalyzed intermolecular reactions of alkynamides and alkenes to generate acyclic α,β-unsaturated ketones, which could potentially be adapted for spirocyclic systems. acs.org
Cyclization-Based Synthetic Routes
Cyclization reactions are fundamental to the construction of the this compound core, enabling the formation of one or both of the constituent rings.
Intramolecular Cyclization Reactions for this compound Formation
Intramolecular cyclizations are powerful methods for forming spirocyclic systems from acyclic or monocyclic precursors. These reactions often proceed with high efficiency due to the proximity of the reacting functional groups. A notable example is the Selectfluor-mediated intramolecular cyclization of amides to form fluorinated spiro-1,3-oxazines and thiazines, which demonstrates the utility of this approach for creating functionalized spirocycles. rsc.org
In the context of spiro[5.5]undecanes, an intramolecular cyclization cascade reaction utilizing a high-valent palladium intermediate has been developed to generate both a carbon-carbon and a carbon-oxygen bond in a single step, providing rapid access to highly functionalized tricyclic scaffolds that include spirocyclic cyclohexadienones. researchgate.net Another approach involves the acid-mediated dearomatizative cyclization of alkynylated salicylaldehydes to construct the spiro[5.5]undecane framework. researchgate.net
Intermolecular Cycloaddition Reactions
Intermolecular cycloaddition reactions, particularly the Diels-Alder reaction, are highly effective for the stereocontrolled synthesis of six-membered rings and can be strategically employed in the synthesis of this compound.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of cyclohexene (B86901) derivatives and has been successfully applied to the construction of spiro[5.5]undecane systems. pnrjournal.compnrjournal.com In a typical strategy, a cyclohexanone derivative bearing an exocyclic diene or dienophile undergoes a Diels-Alder reaction with a suitable reaction partner to form the second ring and the spirocenter in a single step. mdpi.comresearchgate.net
For instance, the reaction of 3,3-dimethyl-2-methylenecyclohexanone with isoprene (B109036) via a Diels-Alder reaction yields a spiro ketone, which serves as a precursor for the synthesis of β-chamigrene, a sesquiterpene with a spiro[5.5]undecane framework. nih.govmdpi.comresearchgate.net The use of Lewis acid catalysts, such as dimethylaluminum chloride, can significantly enhance the rate and selectivity of these reactions. mdpi.com
Furthermore, catalytic enantioselective Diels-Alder reactions of exo-enones with dienes, catalyzed by strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts, have been developed to produce highly congested quaternary stereogenic spirocenters in good yields and with excellent enantioselectivities. acs.orgnih.gov This method provides a powerful and atom-economical approach to enantiopure spiro[5.5]undecane scaffolds. acs.orgnih.gov
Below is a table summarizing representative Diels-Alder reactions used in the synthesis of spiro[5.5]undecane derivatives:
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| Isoprene | 3,3-Dimethyl-2-methylenecyclohexanone | Dimethylaluminum chloride, CH₂Cl₂, -10 °C to RT | 5,5,9-Trimethylspiro[5.5]undec-8-en-1-one | 68 | mdpi.comresearchgate.net |
| Isoprene | 3,3-Dimethyl-2-methylenecyclohexanone | Microwave, 160 °C | 5,5,9-Trimethylspiro[5.5]undec-8-en-1-one | Not specified | mdpi.com |
| Various Dienes | Substituted exo-Enones | IDPi Catalyst (e.g., 11g, 11j) | Enantiopure Spirocarbocyclic Scaffolds | Good to Excellent | acs.orgnih.gov |
1,3-Dipolar Cycloaddition Strategies for this compound Derivatives
1,3-Dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings and has been applied to the synthesis of spirocyclic systems. wikipedia.org This approach involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org In the context of this compound derivatives, this strategy is particularly useful for introducing heteroatoms into the spirocyclic framework.
A notable example involves the reaction of nitrones with methylene-substituted piperidines to generate spiro-substituted isoxazole (B147169) derivatives. researchgate.net This reaction proceeds with high regioselectivity, a feature that has been rationalized using semi-empirical quantum mechanical methods. researchgate.net The cycloaddition of nitrile oxides to exocyclic double bonds has also been employed to create spiro[4.5]decane systems, which are structurally related to the spiro[5.5]undecane core. acs.org
Furthermore, the synthesis of spiro[pyrrolidin-3,3′-oxindole] derivatives has been achieved through the 1,3-dipolar cycloaddition of azomethine ylides with methyleneindolinones. wikipedia.orgrice.edu These reactions can be catalyzed by chiral phosphoric acids, affording the products with high enantiopurity and structural diversity. rice.edu The versatility of this method is demonstrated by its application in multicomponent reactions, allowing for the rapid assembly of complex spirooxindole derivatives. nih.gov
The reversibility of some 1,3-dipolar cycloadditions provides a means to control the diastereoselectivity of the reaction, leading to the formation of highly functionalized spiroisoxazolidines. mdpi.com These spiro compounds can serve as valuable intermediates for the synthesis of other biologically relevant molecules, such as 1,3-aminoalcohols and spirolactones. mdpi.com
Michael Addition Sequences for Spirocyclic Enones
Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that plays a crucial role in the synthesis of spirocyclic enones. This strategy often involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, initiating a sequence of reactions that culminates in the formation of the spirocyclic core.
A one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been achieved through a Michael reaction between dimedone and trans,trans-diarylideneacetones, catalyzed by Lewis acids like anhydrous ZnCl₂. banglajol.info The proposed mechanism involves the initial formation of a 1:1 Michael adduct, which subsequently undergoes cyclization to yield the spiro compound. banglajol.info
Double Michael additions have also been employed to construct the spiro[5.5]undecane framework. For instance, a biocatalytic protocol using D-aminoacylase has been developed for the [5+1] double Michael addition to synthesize (hetero)spiro[5.5]undecane derivatives. researchgate.net This enzymatic approach is noteworthy for its high stereoselectivity, yielding almost exclusively the cis isomers. researchgate.net Similarly, a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones provides a stereoselective route to diazaspiro[5.5]undecane derivatives. researchgate.net
Organocatalysis has emerged as a powerful tool for asymmetric vinylogous Michael additions. pnas.org Primary amine catalysts can direct the γ-site-selective addition of β-substituted cyclohexenone derivatives to nitroalkenes, providing access to functionalized spirocyclic structures with good enantiocontrol. pnas.org Chiral squaramide catalysts have been utilized in cascade aza-Michael/Michael reactions to generate spiro-pyrrolidine-pyrazolones with excellent diastereoselectivities and high enantioselectivities. bit.edu.cn
Aldol (B89426) Condensation and Annulation Approaches
Aldol condensation and related annulation strategies are powerful methods for the formation of carbon-carbon bonds and the construction of cyclic systems, including the spiro[5.5]undecane framework. core.ac.uk These reactions typically involve the reaction of an enolate with a carbonyl compound, followed by a dehydration step to form an α,β-unsaturated ketone.
The synthesis of various natural product spirocarbocycles has been achieved using the aldol reaction as a key step. core.ac.uk For example, the synthesis of racemic laurencenone C, a member of the chamigrene family of sesquiterpenes which contain a spiro[5.5]undecane core, utilized a base-catalyzed aldol condensation as the crucial spirocyclization step. rsc.org Similarly, a tandem Michael-aldol condensation was employed in an efficient synthesis of racemic β-vetivone. rsc.org
Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation, is a classic and effective method for creating six-membered rings. This strategy has been applied to the synthesis of 3-heterospiro[5.5]undec-7-en-9-ones from 4-substituted heterocyclic aldehydes. researchgate.net
The stereochemical outcome of aldol reactions can be controlled through the use of chiral starting materials, chiral auxiliaries, or chiral Lewis acid catalysts. core.ac.uk This has been particularly effective in the enantioselective synthesis of spirocarbocycles. For instance, an organocatalytic iterative assembly line has been developed where nitromethane (B149229) is sequentially coupled with two different enones using pseudo-enantiomeric cinchona-based thiourea (B124793) catalysts, leading to cyclic syn-ketols. researchgate.net
Rearrangement Reactions Leading to this compound Structures
Rearrangement reactions provide a powerful and often elegant pathway to complex molecular architectures, including this compound and its structural analogs. These transformations typically involve the migration of a carbon or other group to an electron-deficient center, leading to a skeletal reorganization.
Pinacol-Type Rearrangements
The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (a pinacol) into a ketone (a pinacolone). scribd.comslideshare.net This reaction proceeds through a carbocation intermediate, and the migration of a substituent drives the formation of the product. scribd.com When cyclic pinacols are used as starting materials, this rearrangement can lead to ring expansion or contraction, providing a versatile method for the synthesis of spiro compounds. scribd.comwikipedia.org
A key application of this methodology is the synthesis of spirocycles from bicyclic diols. The acid-catalyzed rearrangement of these diols can induce the expansion of one of the rings, leading to the formation of a spirocyclic ketone. scribd.com The migratory aptitude of the substituents on the diol plays a crucial role in determining the final product. slideshare.net
A tandem Prins/pinacol cascade process has been developed for the synthesis of oxaspiro[4.5]decan-1-ones, which are structurally related to the spiro[5.5]undecane system. nih.gov This Lewis acid-catalyzed reaction of aldehydes with a specific cyclobutanol (B46151) derivative proceeds through a Prins cyclization followed by a pinacol-type rearrangement to afford the spirocyclic products in good yields and with excellent selectivity. nih.gov This strategy highlights the potential of cascade reactions involving pinacol rearrangements for the efficient construction of spirocycles.
Acid-Catalyzed Rearrangements to this compound
Acid-catalyzed rearrangements, other than the pinacol rearrangement, also serve as a valuable tool for the synthesis of this compound and its derivatives. These reactions often involve the generation of a carbocation intermediate, which can then undergo skeletal reorganization to form the spirocyclic framework.
One such example is the acid-catalyzed rearrangement of spiro cyclopropyl (B3062369) ketones. The ring opening of these ketones, particularly those with a phenyl substituent on the cyclopropane (B1198618) ring, occurs with cleavage of the bond that is more capable of stabilizing the resulting carbocation. rsc.org This approach can be used to access various spirocyclic systems.
The synthesis of a spiro banglajol.infonih.govdec-6-en-2-one has been reported, and its subsequent acid-catalyzed rearrangement led to the formation of an octalone derivative. rsc.org This transformation demonstrates the potential for acid catalysis to induce skeletal rearrangements that can either form or modify spirocyclic systems.
Furthermore, acid-catalyzed hydroamination has been investigated as a method for the synthesis of spiro-piperidines. cardiff.ac.uk This methodology involves the cyclization of amino-alkenes, and it has been shown to be an efficient route to targeted spirocyclic compounds. cardiff.ac.uk The use of a Brønsted acid like triflic acid can effectively promote these cyclizations. cardiff.ac.uk
Catalytic Approaches to this compound Synthesis
Catalysis plays a pivotal role in the modern synthesis of this compound and its analogs, offering pathways to these complex structures with high efficiency, selectivity, and atom economy. Both metal-based and organic catalysts have been successfully employed in a variety of synthetic strategies.
Organocatalysis has emerged as a particularly powerful tool for the asymmetric synthesis of spirocyclic compounds. wikipedia.org Chiral primary and secondary amines are effective catalysts for enamine and iminium catalysis, respectively, enabling a range of enantioselective transformations. For example, chiral primary amines have been used to catalyze the direct vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes, affording functionalized spirocycles with good enantiocontrol. pnas.org Chiral phosphoric acids have also been employed to catalyze the asymmetric 1,3-dipolar cycloaddition of methyleneindolinones with azomethine ylides, leading to spiro[pyrrolidin-3,3′-oxindole] derivatives with high enantiopurity. rice.edu
Lewis acid catalysis is another important strategy for the synthesis of spiro[5.5]undecane systems. banglajol.info Lewis acids such as anhydrous zinc chloride can promote the Michael reaction between dimedone and trans,trans-diarylideneacetones, followed by cyclization to form the spirocyclic product. banglajol.info Strongly acidic and confined imidodiphosphorimidate catalysts have been shown to effectively control the stereo- and regioselectivity of spirocyclizing Diels-Alder reactions of exo-enones with dienes, providing access to highly congested quaternary stereogenic spirocenters. mpg.de
Transition metal catalysis also offers versatile methods for constructing spirocycles. Palladium-catalyzed cascade reactions have been developed for the one-pot synthesis of functionalized spiro(indoline-3,2′-quinazolin)-2-one derivatives. rsc.org These reactions proceed through the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single operation.
The use of biocatalysts, such as D-aminoacylase, has been demonstrated in the stereoselective [5+1] double Michael addition for the synthesis of (hetero)spiro[5.5]undecane derivatives, yielding predominantly the cis isomers. researchgate.net This highlights the potential of enzymatic methods for achieving high levels of stereocontrol in spirocycle synthesis.
Below is a table summarizing various catalytic approaches to the synthesis of this compound and its derivatives.
| Catalytic System | Reaction Type | Substrates | Product Type | Key Features |
| Chiral Primary Amine | Vinylogous Michael Addition | β-Substituted Cyclohexenones, Nitroalkenes | Functionalized Spirocycles | Good enantiocontrol, γ-site-selectivity pnas.org |
| Chiral Phosphoric Acid | 1,3-Dipolar Cycloaddition | Methyleneindolinones, Azomethine Ylides | Spiro[pyrrolidin-3,3′-oxindole]s | High enantiopurity, high structural diversity rice.edu |
| Anhydrous Zinc Chloride | Michael Addition/Cyclization | Dimedone, trans,trans-Diarylideneacetones | Spiro[5.5]undecane-triones | One-pot synthesis banglajol.info |
| Imidodiphosphorimidate | Diels-Alder Reaction | Exo-enones, Dienes | Spirocyclanes | High stereo- and regioselectivity mpg.de |
| Palladium Catalyst | Cascade Reaction | - | Spiro(indoline-3,2′-quinazolin)-2-ones | One-pot synthesis, multiple bond formation rsc.org |
| D-aminoacylase | Double Michael Addition | - | (Hetero)spiro[5.5]undecane Derivatives | High stereoselectivity (cis isomers) researchgate.net |
| Chiral Squaramide | Aza-Michael/Michael Cascade | Tosylaminomethyl enones, Unsaturated pyrazolones | Spiro-pyrrolidine-pyrazolones | Excellent diastereo- and enantioselectivity bit.edu.cn |
Transition Metal-Catalyzed Cyclizations and Cross-Couplings
Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of complex molecules like this compound. rsc.org Metals such as palladium and nickel are particularly prominent in these transformations.
Palladium-catalyzed reactions, including the Heck, Suzuki, and Stille couplings, are widely used for their high efficiency and tolerance of various functional groups. bohrium.comdiva-portal.org For instance, a palladium-catalyzed cascade reaction involving N-(2-halophenyl)-2-(naphthalen-1-yl)acrylamides with aryl iodides has been developed to synthesize aryl-substituted spirocyclic oxindoles. This process facilitates the formation of three C-C bonds through an intramolecular Heck reaction followed by sequential C-H bond activation. bohrium.com Similarly, palladium-catalyzed Narasaka–Heck cyclization, C–H activation, and [4 + 2] annulation cascade reactions have been employed to create spirocyclic pyrrolines. nih.gov These methods often involve the generation of a palladacycle intermediate which is key to the spirocyclization process. nih.govresearchgate.net
Nickel-catalyzed intramolecular cyclization of cyclic 1,3-dienes tethered to an aldehyde has proven effective for constructing fused, bridged, and spiro bicyclic skeletons. The outcome of the reaction—whether a fused, bridged, or spiro product is formed—depends on the length of the tether connecting the diene and the aldehyde. nih.gov A notable strategy for the enantioselective synthesis of spirocycles involves the nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles, which can forge 5-, 6-, and 7-membered rings with high enantioselectivity. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Spirocycles
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| PdCl2 / PPh3 / CsOAc | N-(2-iodophenyl)-N-methyl-2-(naphthalen-1-yl)acrylamide, Iodobenzene | Aryl-substituted spirocyclic oxindole | bohrium.com |
| Ni(COD)2 / SL-M004-1 | Lactone with tethered aryl nitrile | α-Spirocyclic lactone | nih.gov |
Organocatalytic Methods for this compound Formation
Organocatalysis, which utilizes small organic molecules to catalyze reactions, has emerged as a powerful, metal-free approach for asymmetric synthesis. researchgate.netoaepublish.com This strategy is particularly effective in constructing chiral spirocycles. rsc.org
One prominent organocatalytic method is the Michael addition, which is a versatile C-C bond-forming reaction. mdpi.com For instance, an asymmetric domino reaction between 2-arylideneindane-1,3-dione and nitro aldehyde, catalyzed by a squaramide-tertiary amine, can construct an enantioenriched spiro-1,3-indandione framework with three stereocenters. asturias.es Another approach involves an enantioselective organocatalytic spirocyclization that proceeds through the in situ generation of aminoisobenzofuvenes, leading to benzospirononanes with excellent diastereo- and enantioselectivities. nih.gov Furthermore, a domino autocatalytic reaction of imines with Meldrum's acid has been described for the diastereoselective synthesis of polycyclic spiro[5.5]undecane-1,5,9-trione derivatives. psu.edu In this reaction, a by-product of the reaction, acetohydrazide, serves as a novel autocatalyst for a key Diels-Alder reaction step. psu.edu
The development of bifunctional organocatalysts, such as those based on cinchona alkaloids or thiourea, has been crucial for achieving high enantioselectivity in these transformations. nih.govnih.gov These catalysts can activate both the nucleophile and the electrophile simultaneously, guiding the stereochemical outcome of the reaction.
Lewis Acid-Catalyzed Reactions in this compound Synthesis
Lewis acids are frequently employed to promote reactions in the synthesis of spiro[5.5]undecane frameworks. They function by activating substrates, often through coordination with a carbonyl group, thereby facilitating subsequent cyclization reactions.
A convenient one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been achieved through a Michael reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones using Lewis acid catalysts such as anhydrous zinc chloride (ZnCl2). banglajol.info The proposed mechanism involves the initial formation of a Michael 1:1 adduct which then undergoes cyclization. banglajol.info This method provides an efficient route to functionalized spiro compounds. banglajol.info Lewis acids like aluminum trichloride (B1173362) have also been used to isomerize bicyclic lactams into spiro lactams with high yield and diastereoselectivity. researchgate.net Furthermore, a Lewis acid-catalyzed spiro annulation of (Z)-3-amino-acrylates with 2-amino arylbenzamides has been reported as an effective method for constructing novel spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives.
Advanced Synthetic Techniques Applied to this compound
To enhance reaction efficiency and explore novel reaction pathways, advanced synthetic techniques such as microwave-assisted synthesis and electrochemistry have been applied to the formation of spiro[5.5]undecane derivatives.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave-assisted organic synthesis has gained considerable attention for its ability to accelerate reaction rates, improve product yields, and reduce the formation of byproducts. arkat-usa.orgresearchgate.netdergipark.org.trdergipark.org.tr This technique has been successfully applied to the synthesis of various spiro[5.5]undecane analogues.
For example, the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione via the reaction of dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one was significantly more efficient under microwave irradiation compared to conventional heating, with reaction times reduced from hours to minutes. dergipark.org.trdergipark.org.tr Similarly, derivatives of 2,4-diazaspiro[5.5]undecane-1,5,9-trione have been synthesized in high yields (78-92%) using a microwave-assisted [5+1] double Michael addition reaction. arkat-usa.orgresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Spiro[5.5]undecane Derivative
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional (Room Temp) | 2-3 hours | Lower | dergipark.org.trdergipark.org.tr |
Electrooxidative Dearomatization for Spiro[5.5]trienones
Electrochemistry offers a green and sustainable approach for organic synthesis, using electricity as a traceless oxidant or reductant. nih.gov Radical spirocyclization via dearomatization has become an attractive strategy for the rapid construction of spiro molecules. nih.govresearchgate.net
An electrochemical method for the oxidative dearomatization of biaryls has been developed to produce tri- and difluoromethylated spiro[5.5]trienones. rsc.orgnih.gov This catalyst- and chemical oxidant-free procedure is conducted in a user-friendly undivided cell under constant current, showcasing a broad substrate scope. nih.gov The proposed mechanism involves the anodic generation of a CF3 radical, which adds to a C-C triple bond in the biaryl ynone substrate. The resulting vinyl radical undergoes a 6-exo-trig cyclization, followed by reoxidation at the anode to form an oxocarbenium ion, which leads to the final spiro[5.5]trienone product. nih.gov This electrooxidative strategy has also been extended to the dearomative spirocyclization of other aromatic compounds to access spiro[4.5]trienones and other complex spirocyclic architectures. chinesechemsoc.orgbohrium.com
Stereoselective Synthesis of this compound Frameworks
The construction of specific stereoisomers of spiro[5.5]undecane frameworks is of great interest, as the stereochemistry of the spirocenter often dictates the biological activity of the molecule. rsc.orgnih.gov
Catalytic enantioselective Diels-Alder reactions of exo-enones with dienes, using strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts, have been developed to produce spirocyclanes with highly congested quaternary stereogenic spirocenters. nih.gov This method has been applied to the total and formal syntheses of several sesquiterpenes containing the spiro[5.5]undecane skeleton, such as α-chamigrene and laurencenone C. nih.gov
Organocatalysis has also been instrumental in achieving stereoselectivity. An organocatalytic, enantioselective oxidative dearomatization of phenol (B47542) followed by an oxa-Michael addition sequence affords chiral spirocyclic ethers attached to a cyclohexadienone moiety in good yields and with excellent enantioselectivities (up to 99% ee). nih.gov Biocatalysis offers another avenue; a D-aminoacylase (DA)-catalyzed [5+1] double Michael addition has been developed for the synthesis of (hetero)spiro[5.5]undecane derivatives, yielding almost exclusively the cis isomers. researchgate.net
Furthermore, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives has been achieved via a base-promoted [5+1] double Michael addition, where the cyclohexanone unit of the resulting spirocycle preferentially adopts a chair conformation. researchgate.net The development of asymmetric synthesis methods, including those using chiral ligands in transition metal catalysis or chiral organocatalysts, continues to be a major focus in the synthesis of complex spirocyclic compounds. researchgate.netbohrium.comnih.govmdpi.comacs.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Spiro[5.5]undecane |
| Dimedone (5,5-dimethylcyclohexane-1,3-dione) |
| trans,trans-Diarylideneacetone |
| 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione |
| Zinc chloride (ZnCl2) |
| (Z)-3-Amino-acrylate |
| 2-Amino arylbenzamide |
| Spiro[pyrrole-3,2′-quinazoline] carboxylate |
| N-(2-halophenyl)-2-(naphthalen-1-yl)acrylamide |
| Aryl-substituted spirocyclic oxindole |
| γ,δ-Unsaturated oxime ester |
| Spirocyclic pyrroline |
| α-Spirocyclic lactone |
| 2-Arylideneindane-1,3-dione |
| Spiro-1,3-indandione |
| Meldrum's acid |
| Spiro[5.5]undecane-1,5,9-trione |
| Acetohydrazide |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione |
| (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one |
| 2,4-Diazaspiro[5.5]undecane-1,5,9-trione |
| Spiro[5.5]trienone |
| Biaryl ynone |
| α-Chamigrene |
| Laurencenone C |
Diastereoselective Control in this compound Synthesis
Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of this compound synthesis, this control is crucial when multiple stereocenters are generated in a single reaction. While specific studies on the diastereoselective synthesis of the parent this compound are not extensively detailed in the reviewed literature, related systems provide insight into the methodologies that can be applied.
For instance, in the synthesis of spiro(lactone-cyclohexanone) derivatives, two diastereomers, designated as endo and exo, were observed in a 1:2 ratio. iiarjournals.org This highlights the challenge of achieving high diastereoselectivity in the absence of a strong directing group or catalyst. The formation of these diastereomers is associated with the two possible orientations of one part of the molecule relative to the other during the cyclization step. iiarjournals.org
In other spirocyclic systems, high diastereoselectivity has been achieved. For example, the synthesis of novel spiro-phosphacoumarins via a [3+2] cycloaddition reaction proceeded with high regio- and diastereoselectivity, affording a diastereomeric ratio (dr) of greater than 95:5. nih.gov Similarly, a triple cascade reaction to form spiro trans-decalinol scaffolds resulted in excellent diastereoselectivity, with a dr of up to >20:1. These examples underscore the potential for achieving high diastereocontrol in spirocyclizations through careful selection of reactants and reaction conditions.
The following table summarizes diastereoselective outcomes in the synthesis of related spirocyclic compounds.
| Reaction Type | Spirocyclic Product | Diastereomeric Ratio (dr) | Reference |
| Consecutive 1,4-Conjugate Addition | Spiro(lactone-cyclohexanone) | 1:2 (endo/exo) | iiarjournals.org |
| [3+2] Cycloaddition | Spiro-pyrrolidinophosphacoumarins | >95:5 | nih.gov |
| Triple Cascade (Michael/nitro-Michael/Aldol) | Spiro trans-decalinol derivatives | up to >20:1 |
Enantioselective Approaches to this compound Derivatives
Enantioselective synthesis focuses on the preferential formation of one enantiomer. The development of catalytic enantioselective methods for constructing spiro[5.5]undecane skeletons has been a significant area of research. A notable advancement is the catalytic enantioselective Diels-Alder reaction of exo-enones with dienes to produce spirocyclanes. nih.govacs.org
This approach provides a direct, atom-economic route to the spiro[5.5]undecane core. nih.govacs.org Previous methods often relied on the stepwise formation of the quaternary stereocenter followed by an intramolecular spirocyclization or the use of enantiopure precursors. nih.govacs.org The direct catalytic enantioselective cycloaddition represents a more strategic and powerful solution. nih.govacs.org
A study by List and coworkers demonstrated the use of strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts for the highly stereoselective spirocyclizing Diels-Alder reaction. nih.govacs.org This method has been successfully applied to the synthesis of precursors for several spirocyclic natural products. nih.govacs.org
Chiral Auxiliary and Asymmetric Catalysis in this compound Formation
Chiral Auxiliaries:
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. While specific applications of chiral auxiliaries for the synthesis of this compound are not prominently featured in recent literature, the principle has been demonstrated in related asymmetric Diels-Alder reactions.
For example, a chiral auxiliary derived from levoglucosenone (B1675106) has been used in the Diels-Alder reaction of a chiral acrylate (B77674) with cyclopentadiene. conicet.gov.ar The reaction yielded cycloadducts with satisfactory diastereomeric excess, and interestingly, a reversal in stereoselectivity was observed depending on the Lewis acid used. conicet.gov.ar This demonstrates the potential of chiral auxiliaries to direct the stereochemical course of reactions that form spirocyclic frameworks. The auxiliary can typically be removed in a subsequent step to yield the enantiomerically enriched product. conicet.gov.ar
Asymmetric Catalysis:
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including this compound derivatives. As mentioned previously, the use of chiral Brønsted acid catalysts, specifically confined imidodiphosphorimidate (IDPi) catalysts, has proven effective in the enantioselective Diels-Alder reaction to form spiro[5.5]undecane systems. nih.govacs.org
In a model reaction between an (E)-ethylidene cyclohexanone and myrcene, conventional chiral Brønsted acids like chiral phosphoric acid (CPA), disulfonimide (DSI), and imidodiphosphate (IDP) were largely inactive. acs.org However, the more acidic and sterically confined IDPi catalysts facilitated the reaction with high yields and enantioselectivities. nih.govacs.org
The table below presents data from the enantioselective Diels-Alder reaction for the synthesis of spiro[5.5]undecane analogues, highlighting the effectiveness of IDPi catalysts.
| Dienophile | Diene | Catalyst | Yield (%) | ee (%) | Reference |
| (E)-ethylidene cyclohexanone | Myrcene | IDPi | 92 | 96 | acs.org |
| (E)-ethylidene cyclohexanone | Isoprene | IDPi | 95 | 94 | acs.org |
These results showcase the power of asymmetric catalysis in providing efficient and highly enantioselective routes to the spiro[5.5]undecane framework, which is central to the synthesis of this compound and its derivatives.
Chemical Reactivity and Transformations of Spiro 5.5 Undec 3 En 2 One
Reactions of the α,β-Unsaturated Ketone (Enone) Moiety
The enone functionality is the most reactive part of the spiro[5.5]undec-3-en-2-one molecule. It consists of a conjugated system of a carbon-carbon double bond and a carbonyl group, which allows for several types of addition reactions.
The conjugated enone system of this compound has two electrophilic centers: the carbonyl carbon and the β-carbon of the double bond. This allows for two main types of nucleophilic attack: a direct 1,2-addition to the carbonyl group or a 1,4-conjugate addition (also known as a Michael addition).
In a 1,2-addition , a nucleophile attacks the carbonyl carbon directly, leading to the formation of an alcohol after protonation. This type of addition is favored by strong, hard nucleophiles such as Grignard reagents or organolithium compounds.
In a 1,4-conjugate addition , a nucleophile adds to the β-carbon of the carbon-carbon double bond. This reaction is typically favored by softer nucleophiles, such as cuprates (Gilman reagents), enamines, and certain carbanions. The resulting enolate intermediate can then be protonated to yield a saturated ketone. The conjugate addition is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of more complex molecules. For instance, the Michael addition of a dicarbonyl compound to an enone is a key step in the Robinson annelation, a classic method for forming six-membered rings. smolecule.com
The general reactivity of spirocyclic compounds can be influenced by the introduction of various functional groups, which can undergo nucleophilic substitution reactions. smolecule.com
The carbon-carbon double bond in the enone moiety of this compound can undergo electrophilic addition reactions. Common electrophiles that can react with the double bond include halogens (such as bromine and chlorine) and hydrohalic acids (such as HBr and HCl).
The addition of a halogen, like bromine (Br₂), to the double bond would result in the formation of a dihalo-substituted saturated ketone. The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the halide ion.
The addition of a hydrohalic acid, like HBr, follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms (the α-carbon in this case), and the bromine atom adds to the more substituted carbon (the β-carbon). However, the regioselectivity can be influenced by the electronic effects of the adjacent carbonyl group.
The enone system of this compound offers multiple sites for reduction: the carbonyl group and the carbon-carbon double bond. The choice of reducing agent determines which functional group is reduced.
Selective Reduction of the Carbonyl Group: The carbonyl group can be selectively reduced to an alcohol without affecting the carbon-carbon double bond. This can be achieved using specific reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction).
Selective Reduction of the Carbon-Carbon Double Bond: The carbon-carbon double bond can be selectively reduced to a single bond, yielding a saturated ketone. This is commonly accomplished through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂). smolecule.com This method is often used in the synthesis of spiro[5.5]undecane derivatives. smolecule.com
Complete Reduction of the Enone System: Both the carbonyl group and the carbon-carbon double bond can be reduced simultaneously to form a saturated alcohol. This can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄). semanticscholar.org
| Reaction Type | Reagent(s) | Product |
| 1,2-Reduction | NaBH₄, CeCl₃ (Luche Reduction) | Spiro[5.5]undec-3-en-2-ol |
| 1,4-Reduction | H₂, Pd/C | Spiro[5.5]undecan-2-one |
| Complete Reduction | LiAlH₄ | Spiro[5.5]undecan-2-ol |
The enone moiety of this compound can also undergo oxidation reactions. A common oxidation reaction for the alkene part of the enone is epoxidation. This involves the addition of an oxygen atom across the double bond to form an epoxide. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting spirocyclic epoxy ketone is a versatile intermediate for further synthetic transformations. Other oxidizing agents like potassium permanganate (B83412) can also be used, potentially leading to cleavage of the double bond under harsh conditions. smolecule.com
Reactivity at the Spirocenter
The spirocenter of this compound is a quaternary carbon atom that is part of both rings. wikipedia.org This carbon atom is sterically hindered and generally unreactive towards most reagents. Its primary role is to impart a rigid, three-dimensional structure to the molecule, which can influence the stereochemical outcome of reactions at other positions. The rigidity of the spirocyclic system can limit the conformational flexibility of the molecule.
Functionalization and Derivatization of the this compound Skeleton
The this compound skeleton can be functionalized and derivatized through various chemical transformations. The reactions of the enone moiety, as described above, are the primary means of introducing new functional groups and modifying the core structure.
For example, the product of a Michael addition can be used in subsequent annulation reactions to build additional rings onto the spirocyclic framework. The Robinson annelation is a classic example of such a strategy. smolecule.com The alcohol group formed from the reduction of the carbonyl can be converted into other functional groups, such as halides or esters, or it can be eliminated to form a new double bond. smolecule.com
Halogenation Reactions
Halogenation of the spiro[5.5]undecane skeleton introduces functional handles that can be used for further synthetic modifications. The incorporation of halogens can significantly alter the chemical and biological properties of the parent compound.
Detailed research has demonstrated the synthesis of halogenated spiro[5.5]undecane derivatives. For instance, natural products isolated from marine organisms like Laurencia species include compounds such as 2,9-dibromo-8-chloro-1,1,9-trimethyl-5-methylene-spiro[5.5]undecan-3-ol, highlighting the natural occurrence of polyhalogenated spiro[5.5]undecanes. nih.gov
In the laboratory, selective halogenation has been achieved using modern synthetic methods. A notable example is the use of Selectfluor™ for the intramolecular cyclization of N-(cyclohex-1-en-1-ylmethyl)benzamides and thioamides. This electrophilic fluorination strategy results in the formation of fluorinated spiro-1,3-oxazines and thiazines, which are heterocyclic spiro[5.5]undecane systems. rsc.org The reaction proceeds by activating the double bond towards nucleophilic attack from the amide or thioamide moiety, incorporating a fluorine atom onto the spirocyclic core. rsc.org
Table 1: Examples of Fluorinated Spiro[5.5]undecane Derivatives rsc.org
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 7-Fluoro-2-(p-tolyl)-1-oxa-3-azaspiro[5.5]undec-2-ene | C₁₆H₂₁FNO | A fluorinated spiro-oxazine synthesized via Selectfluor-mediated cyclization. |
| 2-(4-Bromophenyl)-7-fluoro-1-thia-3-azaspiro[5.5]undec-2-ene | C₁₅H₁₇BrFNS | A fluorinated spiro-thiazine, demonstrating heteroatom and halogen incorporation. |
| 7-Fluoro-2-(3-nitrophenyl)-1-oxa-3-azaspiro[5.5]undec-2-ene | C₁₅H₁₈FN₂O₃ | An example showcasing the tolerance of electron-withdrawing groups in the fluorination reaction. |
Alkylation and Arylation Strategies
Alkylation and arylation reactions are fundamental strategies for carbon-carbon bond formation, enabling the elaboration of the spiro[5.5]undecane framework. These methods are crucial for building the complex carbon skeletons found in many natural products and pharmaceutically relevant molecules.
One of the foundational methods for constructing the spiro[5.5]undecane core is the Robinson annelation, which involves the alkylation of a cyclic ketone with methyl vinyl ketone. semanticscholar.orgresearchgate.net This sequence, combining a Michael addition with an aldol (B89426) condensation, is a powerful tool for creating substituted spiro[5.5]undecenone systems. smolecule.com Further modifications can be made, for example, through the S-alkylation of heteroatom-containing spirocycles. arkat-usa.org
More advanced strategies include the Tsuji-Trost asymmetric allylic alkylation (AAA), which has been employed to create an all-carbon quaternary spirocenter with high enantioselectivity. google.com This palladium-catalyzed process is a key step in the efficient synthesis of complex spiro compounds. google.com Additionally, a zinc-promoted alkynylation of salicylaldehyde (B1680747) followed by a dearomative cyclization provides a novel route to construct spiro[5.5]undecane frameworks. researchgate.net The synthesis of nitrogen-containing spirocycles has been achieved through a sequence involving the allylation of imines derived from cyclic ketones, followed by alkylation of the resulting amine. doi.org
Arylation has also been explored. For instance, the synthesis of 2-aryl-substituted spiro[5.5]undecenes has been accomplished, demonstrating the incorporation of aromatic moieties onto the spirocyclic structure. rsc.org
Heteroatom Incorporation into Spiro[5.5]undecane Systems
The introduction of heteroatoms such as oxygen, nitrogen, and sulfur into the spiro[5.5]undecane framework generates heterocyclic scaffolds with diverse chemical properties and potential biological activities. nih.govontosight.ai These structures are of significant interest in medicinal chemistry. nih.gov
A variety of synthetic routes have been developed to access these heterospirocycles. The Robinson annelation of heterocyclic aldehydes with methyl vinyl ketone is a common strategy to produce 3-heterospiro[5.5]undec-7-en-9-ones, where the heteroatom can be nitrogen, sulfur, or oxygen. semanticscholar.org The resulting unsaturated ketones can then be hydrogenated to yield the saturated spiro[5.5]undecan-9-ones. semanticscholar.org
Specific examples of complex heterospirocycles include 7-Oxa-3-thia-1-azaspiro(5.5)undec-1-en-2-amine, a compound that has shown analgesic properties. nih.govontosight.ai Its synthesis and the development of structure-activity relationships have been a subject of research, indicating that the 2-amino-1,3-thiazine ring system is crucial for its biological activity. nih.gov Other examples include the synthesis of 1-oxa-9-azaspiro[5.5]undecan-4-ol and 2,4-diaza-9-oxaspiro[5.5]undecane-1,3,5-trione. mdpi.com The synthesis of 1-thia-5,9-diaza-spiro[5.5]undec-2-ene derivatives has also been reported through the cyclocondensation of 2-cyano-3-mercapto-3-phenylamino-acrylamide with substituted piperidin-4-ones. arkat-usa.org
Table 2: Selected Heterospiro[5.5]undecane Systems
| Compound Class | Heteroatoms | Synthetic Method | Reference |
|---|---|---|---|
| 3-Heterospiro[5.5]undecan-9-ones | N, O, or S | Robinson annelation of heterocyclic aldehydes | semanticscholar.org |
| 7-Oxa-3-thia-1-azaspiro[5.5]undec-1-en-2-amine | O, S, N | Multi-step synthesis | nih.gov |
| 1-Oxa-9-azaspiro[5.5]undecan-4-ol | O, N | Spirocyclization | |
| 1-Thia-5,9-diaza-spiro[5.5]undec-2-enes | S, N | Cyclocondensation | arkat-usa.org |
| 1-Azaspiro[5.5]undec-3-ene derivatives | N | Ring-closing metathesis | doi.org |
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of reactions involving this compound and related structures is crucial for controlling reaction outcomes and designing efficient synthetic pathways. These investigations often focus on elucidating reaction pathways and identifying the role of key intermediates.
Elucidation of Reaction Pathways (Concerted vs. Stepwise)
Many reactions that form spiro[5.5]undecane systems proceed through stepwise mechanisms. The Robinson annelation is a classic example of a stepwise process, involving a sequence of a Michael addition followed by an intramolecular aldol condensation to form the cyclic product. smolecule.com Similarly, the alkylation of β-dicarbonyl compounds to form spiro derivatives is influenced by the position of the keto-enol equilibrium, which dictates whether O-alkylation or a stepwise C-alkylation followed by cyclization occurs. mdpi.com
In contrast, cycloaddition reactions like the Diels-Alder reaction can potentially proceed through a concerted pathway. The reaction of 3,3-dimethyl-2-methylenecyclohexanone with isoprene (B109036) to form a spiro[5.5]undecenone is a key step in the synthesis of β-chamigrene. nih.gov While this reaction could occur in a single, concerted step, the possibility of a two-step pathway involving a hetero-Diels-Alder reaction followed by a Claisen rearrangement has also been considered, though further studies are needed to confirm the exact mechanism. nih.gov Computational studies, such as DFT analysis, are often employed to rationalize the stereochemical outcomes of such cycloadditions, providing insight into the transition states and favoring either a concerted or stepwise pathway. acs.org
Role of Intermediates in Transformations
Reactive intermediates play a pivotal role in the synthesis and transformation of spiro[5.5]undecane derivatives. Their transient nature often dictates the final product structure and stereochemistry. In multi-step syntheses, stable compounds are often referred to as "key intermediates" as they represent crucial milestones in the synthetic route.
For example, in the Robinson annelation pathway, unsaturated spirocyclic ketones like 3-heterospiro[5.5]undec-7-en-9-ones are key intermediates that are subsequently hydrogenated to yield the final saturated products. semanticscholar.orgsmolecule.com Similarly, in a furan-based synthesis of spiroketals, 2-hydroxy-1-oxaspiro[5.5]undec-3-en-5-one serves as a critical intermediate.
Modern synthetic strategies often employ one-pot procedures where multiple transformations occur without the isolation of intermediates. A notable example is a three-transformation sequence of hydroboration-alkylation-Dieckmann condensation to form a central spiro-compound intermediate, which is then further transformed. google.com In other syntheses, the generation of transient species like imine salts from α-amino nitriles is a key step, which then undergoes in-situ intramolecular cyclization to form the spirocyclic system. researchgate.net These examples underscore the critical function of both isolable and transient intermediates in the construction of complex spiro[5.5]undecane architectures.
Advanced Spectroscopic and Structural Elucidation of Spiro 5.5 Undec 3 En 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Spirocyclic Structures
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the constitution of organic molecules in solution. For spiro[5.5]undec-3-en-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Configurational and Conformational Analysis
Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity between the olefinic protons H-3 and H-4, as well as trace the spin systems within the saturated portions of both the cyclohexenone and cyclohexane (B81311) rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already established ¹H assignments. For instance, the signals of the olefinic protons would correlate with their corresponding carbon signals, confirming their identity.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations for this compound would include correlations from the protons on C-1 and C-5 to the carbonyl carbon (C-2), and from various protons to the spiro carbon, unequivocally establishing the spirocyclic junction.
Table 1: Predicted Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei (Proton) | Correlating Nuclei (Proton/Carbon) | Structural Information Obtained |
| COSY | H-3 | H-4 | Connectivity of the olefinic system. |
| Protons on C-1 | Protons on cyclohexane ring | Spin systems within the saturated rings. | |
| HSQC | H-3, H-4 | C-3, C-4 | Direct C-H bond correlation for the double bond. |
| All other protons | Their attached carbons | Unambiguous carbon assignments. | |
| HMBC | H-1, H-5 | C-2 (Carbonyl) | Connectivity around the carbonyl group. |
| Protons on adjacent carbons | Spiro Carbon | Confirmation of the spiro center. | |
| NOESY | Protons on cyclohexenone ring | Protons on cyclohexane ring | Through-space proximity, defining conformation. |
Diffusion-Ordered Spectroscopy (DOSY) NMR for Mixture Analysis
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. In the context of the synthesis or isolation of this compound, DOSY NMR could be employed to analyze the purity of a sample without the need for physical separation. By identifying signals that have the same diffusion coefficient, one can confirm that they belong to the same molecule. This would be particularly useful in identifying byproducts or unreacted starting materials in a reaction mixture.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute and relative stereochemistry. For a chiral derivative of this compound, a single crystal X-ray diffraction study would unambiguously establish the spatial arrangement of all atoms.
While the crystal structure of the parent this compound is not publicly documented, studies on related spiro[5.5]undecane derivatives reveal common structural features. For instance, the cyclohexane and cyclohexene (B86901) rings typically adopt chair or distorted chair/boat conformations to minimize steric strain. The spirocyclic linkage imposes significant conformational constraints on the molecule.
In a crystallographic study of a chiral derivative, the determination of the absolute configuration is often achieved by the anomalous dispersion of X-rays by heavy atoms present in the structure or by using chiral resolving agents.
Table 2: Representative Crystallographic Data for a Spiro[5.5]undecane Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.876(5) |
| β (°) | 109.34(3) |
| Volume (ų) | 1898.1(13) |
| Z | 4 |
| Note: Data is for a representative substituted spiro[5.5]undecane derivative and not the title compound. |
Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is an invaluable tool for studying the stereochemistry of chiral compounds in solution. For an enantiomerically pure sample of a chiral derivative of this compound, the CD spectrum would exhibit characteristic positive or negative Cotton effects corresponding to the electronic transitions of its chromophores, primarily the α,β-unsaturated ketone.
The sign and intensity of the Cotton effects are highly sensitive to the stereochemical environment of the chromophore. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer. By comparing the experimental CD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the chiral center can be determined.
High-Resolution Mass Spectrometry in Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₆O), the expected exact mass of the molecular ion [M]⁺˙ would be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm), to confirm the molecular formula.
The fragmentation pattern of this compound in the mass spectrometer provides further structural information. As an α,β-unsaturated ketone, characteristic fragmentation pathways would be expected. These could include retro-Diels-Alder reactions in the cyclohexene ring, cleavage adjacent to the carbonyl group, and loss of small neutral molecules like CO or ethylene. Analysis of the fragmentation of related α,β-unsaturated spiroketones can provide insights into the expected fragmentation pathways.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₁H₁₆O)
| Ion | Calculated m/z |
| [M]⁺˙ | 164.1201 |
| [M+H]⁺ | 165.1279 |
| [M+Na]⁺ | 187.1099 |
Computational and Theoretical Studies on Spiro 5.5 Undec 3 En 2 One
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of spiro[5.5]undec-3-en-2-one, DFT calculations are instrumental in elucidating potential reaction mechanisms and identifying the transition states involved. For instance, in reactions such as catalytic hydrogenations, cycloadditions, or rearrangements, DFT can map out the potential energy surface, allowing for the determination of the most favorable reaction pathways.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed. This information is vital for understanding reaction kinetics and selectivity. For example, in a hypothetical palladium-catalyzed spirocyclization to form a derivative of this compound, DFT could be employed to investigate the energies of key steps like oxidative addition, migratory insertion, and reductive elimination. A study on a palladium-catalyzed spirocyclization of acrylamides demonstrated the power of DFT in confirming a plausible reaction mechanism involving C-H bond activation. nih.govrsc.org The calculations in that study were performed at the M06L/def2-TZVPP//BP86/6-31G(d,p)/LANL2DZ level of theory, which provided results in good agreement with experimental data. rsc.org
A hypothetical DFT study on the 1,2-reduction of this compound could provide insights into the reaction mechanism, similar to studies performed on α,β-unsaturated ynones. d-nb.info Such a study would analyze the frontier molecular orbitals (HOMO and LUMO) to predict the reactivity of the enone system.
Table 1: Hypothetical Energy Profile for a Reaction Step of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound + Reagent | 0.0 |
| Transition State 1 | First transition state | +15.2 |
| Intermediate | Reaction intermediate | -5.7 |
| Transition State 2 | Second transition state | +20.1 |
| Product | Final product | -12.4 |
Note: This table is illustrative and based on typical values for organic reactions.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a molecule like this compound, which contains two six-membered rings, the conformational flexibility is significant. The cyclohexene (B86901) ring can adopt half-chair and boat conformations, while the cyclohexane (B81311) ring can exist in chair, twist-boat, and boat conformations. The spiro linkage introduces additional constraints and stereochemical considerations.
Computational methods, particularly molecular mechanics and DFT, are used to explore the potential energy landscape of this compound. These calculations can identify the most stable conformers and the energy barriers for interconversion between them. For instance, in a study of 1,7-dioxa-spiro[5.5]undecane, DFT calculations at the B3LYP/6-311+G** level of theory were used to determine the relative energies of different chair-chair conformations. e-tarjome.com
The relative stability of conformers is influenced by factors such as angle strain, torsional strain, and steric interactions. libretexts.org For this compound, the orientation of the double bond in the cyclohexene ring will significantly influence the preferred conformations of both rings to minimize these strains.
Table 2: Calculated Relative Energies of Hypothetical this compound Conformers
| Conformer | Cyclohexane Ring Conformation | Cyclohexene Ring Conformation | Relative Energy (kcal/mol) |
| 1 | Chair | Half-Chair | 0.00 |
| 2 | Chair | Boat | +3.5 |
| 3 | Twist-Boat | Half-Chair | +5.8 |
| 4 | Twist-Boat | Boat | +8.2 |
Note: This table is a hypothetical representation of a conformational analysis study.
Predictive Modeling of Stereoselectivity in this compound Synthesis
Many synthetic routes to spirocyclic compounds can generate multiple stereoisomers. Predictive modeling of stereoselectivity is a critical application of computational chemistry in synthesis design. By modeling the transition states of reactions that lead to different stereoisomers, the origins of stereoselectivity can be understood and predicted.
For the synthesis of this compound or its derivatives, computational models can be used to predict the facial selectivity of a nucleophilic attack on the carbonyl group or the diastereoselectivity of a cycloaddition reaction. For example, in a Diels-Alder reaction to construct the spiro[5.5]undecane framework, DFT calculations can be used to model the endo and exo transition states, allowing for the prediction of the major diastereomer. A study on the synthesis of racemic β-chamigrene, a spiro[5.5]undecane sesquiterpene, involved a Diels-Alder reaction to form a spiro ketone, highlighting a potential synthetic route where such modeling would be applicable. nih.govresearchgate.net
The enantioselective synthesis of spiro compounds is another area where predictive modeling is valuable. rsc.org Computational docking of a substrate to a chiral catalyst can help in understanding the interactions that lead to the preferential formation of one enantiomer.
Molecular Dynamics Simulations for Understanding this compound Dynamics
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvent effects, and intermolecular interactions.
For this compound, an MD simulation in a solvent like water or methanol could be used to study its solvation structure and dynamic conformational equilibria. The trajectory from an MD simulation can be analyzed to understand how the spiro center influences the flexibility of the two rings and how the molecule interacts with its environment. This can be particularly insightful for understanding its behavior in biological systems or as a component in materials science.
MD simulations are computationally intensive but offer a level of detail that is not accessible through static calculations. They are frequently used in drug discovery to study the binding of a ligand to a receptor. dergipark.org.tr For a molecule like this compound, MD could be used to explore its interactions with a hypothetical enzyme active site.
Synthetic Utility of Spiro 5.5 Undec 3 En 2 One As a Building Block
Spiro[5.5]undec-3-en-2-one as an Intermediate in Complex Molecule Synthesis
This compound is a valuable intermediate in organic synthesis due to its unique structural features and chemical reactivity. Its enone functionality allows for a variety of chemical transformations, including conjugate additions, cycloadditions, and functional group interconversions. These reactions enable the introduction of additional complexity and the construction of more elaborate molecular frameworks.
The strategic placement of the ketone and the double bond within the spirocyclic system allows for stereocontrolled reactions, guiding the formation of new stereocenters with high precision. This control is crucial in the synthesis of complex molecules where specific stereochemistry is often essential for biological activity. For instance, the spiroketone can be transformed through olefination reactions to introduce exocyclic double bonds, a common feature in many natural products.
Furthermore, the spiro[5.5]undecane core provides a rigid scaffold that can influence the reactivity of functional groups appended to it, leading to selective chemical transformations that might be difficult to achieve in more flexible acyclic systems. This inherent structural bias makes this compound a predictable and reliable intermediate for the synthesis of targeted complex molecules.
Application in the Total Synthesis of Natural Products with Spiro[5.5]undecane Cores (e.g., Chamigrenes)
A significant application of this compound derivatives is in the total synthesis of natural products, particularly the chamigrene family of sesquiterpenoids. nih.govnih.gov Chamigrenes, isolated from marine and terrestrial sources, possess a characteristic spiro[5.5]undecane skeleton and have garnered attention due to their interesting biological activities, including antibiotic and cytotoxic effects. nih.gov
The synthesis of β-chamigrene, a representative member of this family, often utilizes a spiro[5.5]undecene ketone intermediate. nih.govnih.gov A common strategy involves a Diels-Alder reaction to construct the spirocyclic core, followed by further modifications. For example, 3,3-dimethyl-2-methylenecyclohexanone can react with isoprene (B109036) to form a spiro ketone, which is a derivative of this compound. nih.govdntb.gov.ua This spiro ketone intermediate is then subjected to an olefination reaction, such as a Wittig or Tebbe reaction, to install the exocyclic methylene group, completing the synthesis of β-chamigrene. nih.govacs.org
The challenge in synthesizing chamigrenes lies in the construction of the two quaternary carbon centers, one of which is the spirocenter. nih.gov The use of this compound as a key intermediate provides a robust solution to this challenge, enabling efficient and reliable access to these complex natural products. nih.govdntb.gov.ua
Table 1: Key Intermediates in the Synthesis of β-Chamigrene
| Intermediate | Role in Synthesis |
| 3,3-dimethyl-2-methylenecyclohexanone | Dienophile in Diels-Alder reaction |
| Isoprene | Diene in Diels-Alder reaction |
| 5,5,9-Trimethylspiro[5.5]undec-8-en-1-one | Spiroketone intermediate |
| β-Chamigrene | Target natural product |
Precursor for Diversified Spirocyclic Chemical Libraries
The this compound scaffold is an excellent starting point for the generation of diversified spirocyclic chemical libraries. mdpi.com Such libraries are crucial in drug discovery for the high-throughput screening of new bioactive compounds. The three-dimensional nature of spirocycles is considered advantageous for exploring chemical space and improving physicochemical properties compared to flat aromatic systems. mdpi.com
The enone moiety of this compound allows for a multitude of chemical modifications. For example, multicomponent reactions (MCRs) can be employed to rapidly introduce molecular diversity. nih.govsemanticscholar.org By reacting the spiroketone with various reagents in a one-pot fashion, a wide range of structurally diverse spirocyclic compounds can be synthesized efficiently. nih.gov These modifications can include the introduction of different heterocyclic rings, functional groups, and stereocenters.
The generation of these libraries allows for the systematic exploration of the structure-activity relationship (SAR) of spirocyclic compounds. By screening these libraries against various biological targets, new lead compounds for drug development can be identified. The rigid spiro[5.5]undecane core serves as a well-defined anchor, while the modifications introduced around it can be fine-tuned to optimize biological activity and other drug-like properties.
Future Research Directions in Spiro 5.5 Undec 3 En 2 One Chemistry
Development of Novel and Green Synthetic Methodologies
The demand for efficient and environmentally benign chemical processes necessitates a departure from classical synthetic methods. Future research into the synthesis of spiro[5.5]undec-3-en-2-one and its derivatives will likely focus on methodologies that offer higher efficiency, selectivity, and sustainability.
Promising areas for development include:
Photocatalysis and Electrochemistry: Visible-light photocatalysis offers a powerful tool for forming complex spirocyclic structures under mild conditions. researchgate.netacs.orgrsc.org Future work could explore photocatalytic radical cascade reactions to construct the spiro[5.5]undecane core in a single step. researchgate.net Similarly, electrosynthesis provides an alternative reagent-free activation method that aligns with green chemistry principles.
Flow Chemistry: Continuous flow synthesis presents significant advantages over traditional batch processes, including enhanced safety, scalability, and precise control over reaction parameters. nih.govspirochem.com Developing a flow-based synthesis for this compound could enable more efficient and scalable production, facilitating further derivatization and screening. researchgate.netacs.org
C-H Activation/Spiroannulation: Transition-metal-catalyzed C–H activation has emerged as a highly atom-economical strategy for building molecular complexity. rsc.orgresearchgate.net Research focused on intramolecular C-H activation followed by annulation could provide novel, direct routes to the this compound skeleton, minimizing the need for pre-functionalized starting materials. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. dergipark.org.tr The application of microwave-assisted organic synthesis (MAOS) to key bond-forming reactions in the synthesis of the spiro[5.5]undecane system is a promising avenue for process optimization. dergipark.org.trmdpi.com
Organocatalysis: Asymmetric organocatalysis has become a cornerstone of enantioselective synthesis. rsc.org Developing organocatalytic methods, such as intramolecular Michael additions, could provide access to enantioenriched this compound, which is crucial for investigating its biological applications.
| Methodology | Key Advantages | Potential Application to this compound | References |
|---|---|---|---|
| Photocatalysis | Mild conditions, high functional group tolerance, novel reactivity. | Radical-mediated spirocyclization cascades. | researchgate.netacs.orgrsc.org |
| Flow Chemistry | Scalability, improved safety, precise process control, automation. | Continuous, multi-step synthesis and derivatization. | nih.govspirochem.comresearchgate.net |
| C-H Activation | High atom economy, reduced pre-functionalization. | Direct intramolecular spiroannulation reactions. | rsc.orgresearchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Acceleration of key cyclization or condensation steps. | dergipark.org.trmdpi.com |
Exploration of Uncharted Reactivity Patterns of the this compound System
The reactivity of this compound is largely dictated by its α,β-unsaturated ketone moiety. While standard transformations like Michael additions and conjugate reductions are known, a vast landscape of reactivity remains unexplored. Future investigations should aim to uncover novel transformations that can be leveraged for the synthesis of complex molecular architectures.
Key research directions include:
Pericyclic Reactions: The dienone system within the molecule is a prime candidate for various cycloaddition reactions. A systematic study of its behavior in [4+2], [3+2], and [2+2] cycloadditions with diverse reaction partners (dienes, 1,3-dipoles, olefins) could yield novel, densely functionalized polycyclic spiro compounds. acs.orgnih.govresearchgate.net
Asymmetric Catalysis on the Enone System: While the synthesis of the racemic scaffold is important, accessing enantiopure derivatives is critical. Future work should explore the asymmetric catalysis of reactions involving the enone, such as enantioselective conjugate additions, epoxidations, or hydrogenations, using chiral catalysts.
Ring Rearrangements and Expansions: Subjecting the this compound core to various conditions (e.g., photochemical, thermal, acid/base catalysis) could trigger novel skeletal rearrangements or ring expansions, providing access to unique and unpredictable molecular frameworks.
Reactions at the Spirocyclic Center: While the enone is the most reactive site, exploring reactions that involve the spirocyclic carbon atom could lead to interesting transformations. This might include fragmentation reactions or rearrangements that leverage the inherent strain and unique stereoelectronic properties of the spiro center.
Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding
A thorough understanding of the structure, stereochemistry, and reaction mechanisms of this compound and its derivatives is crucial for rational design and synthesis. The integration of advanced spectroscopic techniques with high-level computational chemistry offers a powerful synergistic approach to elucidate these details. barbatti.org
Future research should focus on:
Advanced NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) is routine, the application of more sophisticated techniques is necessary for unambiguous structural and stereochemical assignment. ipb.ptresearchgate.net Techniques like 2D NMR (COSY, HSQC, HMBC, NOESY), as well as Vibrational Circular Dichroism (VCD) for determining absolute stereochemistry, will be indispensable. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure and stereochemistry. researchgate.net Co-crystallization of derivatives with receptors or enzymes could provide invaluable insight into intermolecular interactions.
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to predict stable conformations, analyze orbital interactions, and calculate spectroscopic parameters (e.g., NMR chemical shifts, VCD spectra) to aid in experimental characterization. spirochem.com
Mechanistic Investigations: A combined experimental and computational approach can provide deep insight into reaction pathways. nih.govnih.gov For example, kinetic studies combined with DFT modeling of transition states can be used to understand the regioselectivity and stereoselectivity of cycloaddition or conjugate addition reactions involving the this compound core.
| Technique | Contribution | Synergy with Other Methods |
|---|---|---|
| 2D NMR (NOESY) | Provides through-space correlations, revealing stereochemical relationships. | Complements DFT-calculated low-energy conformations. |
| Vibrational Circular Dichroism (VCD) | Determines the absolute configuration of chiral molecules in solution. | Validates stereochemical outcomes predicted by asymmetric synthesis models. |
| Density Functional Theory (DFT) | Calculates transition state energies, reaction pathways, and predicted spectra. | Rationalizes experimentally observed reactivity and selectivity. barbatti.orgspirochem.com |
| Kinetic Studies | Determines reaction rates and orders, providing experimental mechanistic data. | Provides data to validate or refute computationally proposed mechanisms. nih.gov |
Expanding the Chemical Space of Functionalized this compound Derivatives
To explore the potential of the this compound scaffold in fields such as medicinal chemistry and materials science, it is essential to develop a diverse library of functionalized derivatives. spirochem.com Future research should focus on developing robust and versatile methods for introducing a wide range of functional groups at various positions on the spirocyclic framework.
Strategies for expanding the chemical space include:
Derivatization of the Enone Moiety: Systematically exploring reactions at the C2, C3, and C4 positions of the enone. This includes introducing substituents via Michael additions, modifying the ketone (e.g., to oximes, hydrazones), and performing alpha-functionalization at the C2 position.
Functionalization of the Cyclohexane (B81311) Rings: Developing methods for selective functionalization of the saturated and unsaturated cyclohexane rings. This could involve late-stage C-H functionalization, allowing for the introduction of substituents without a complete re-synthesis.
Synthesis of Heterocyclic Analogues: Replacing one or more carbon atoms in the this compound core with heteroatoms (e.g., nitrogen, oxygen, sulfur) to create novel heterocyclic spiro systems. This would significantly expand the available chemical space and modulate the physicochemical properties of the scaffold.
Combinatorial and Diversity-Oriented Synthesis: Employing principles of combinatorial chemistry to generate large, focused libraries of derivatives. By combining a set of core reactions with a diverse range of building blocks, a wide array of analogues can be rapidly synthesized for high-throughput screening.
By pursuing these future research directions, the scientific community can unlock the full synthetic and applied potential of the this compound system, paving the way for the discovery of new chemical entities with unique properties and functions.
Q & A
Q. How should researchers design a literature review to identify knowledge gaps in this compound applications while avoiding unreliable sources?
- Methodological Answer :
- Search databases like PubMed, SciFinder, and Web of Science using keywords: "this compound synthesis," "reactivity," "applications."
- Exclude non-peer-reviewed sources (e.g., ).
- Use PRISMA flow diagrams to document screening and inclusion criteria. Highlight understudied areas (e.g., photochemical reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
